

Application of Nickel Chloride in Gas Sensing Materials: A Detailed Overview

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Compound of Interest

Compound Name: Nickel chloride

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Introduction

Nickel oxide (NiO), a p-type semiconductor, has garnered significant attention in the field of gas sensing due to its excellent chemical stability, high sensitivity, and cost-effectiveness.[1] **Nickel chloride** (NiCl₂) is a common and versatile precursor for the synthesis of various nanostructured NiO materials, offering control over particle size, morphology, and, consequently, gas sensing properties.[2][3] This document provides detailed application notes and protocols for researchers and scientists interested in the use of **nickel chloride**-derived materials for gas sensing applications. The information compiled is based on a comprehensive review of recent scientific literature.

Synthesis of Nickel Oxide (NiO) Sensing Material from Nickel Chloride

Several methods have been successfully employed to synthesize NiO nanostructures from a **nickel chloride** precursor. The choice of synthesis route significantly influences the material's properties and its performance as a gas sensor.

Microemulsion Method

This method allows for the synthesis of nano-sized nickel oxides with controllable particle sizes, which has been shown to enhance gas sensing performance, particularly for hydrogen sulfide (H₂S), ethanol (C₂H₅OH), and nitrogen dioxide (NO₂).[2]

Protocol:

- Prepare Solutions:
 - Solution I: Dissolve 0.666 g of **nickel chloride** hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) in 13.3 mL of deionized water.[2]
 - Solution II: Dissolve 2.2 mL of aqueous ammonia in 12.1 mL of deionized water.[2]
 - Solution III (Microemulsion base): Mix 40.4 mL of n-hexanol, 67.0 mL of Triton X-100, and 112.5 mL of cyclohexane.[2]
- Form Microemulsions: Add Solution I and Solution II separately to two equal volumes of Solution III to form two distinct reverse microemulsions.
- Mixing and Precipitation: Vigorously stir the two microemulsions together. A green precipitate will form.
- Washing and Calcination: Filter and wash the precipitate thoroughly with deionized water and ethanol. Dry the precipitate and then calcine it at 500 °C for 2 hours to obtain NiO nanoparticles.[2]

Hydrothermal Synthesis

Hydrothermal methods are widely used to produce various NiO nanostructures, such as nanowires and nanobelts, by controlling reaction temperature and time.[4]

Protocol:

- Prepare Precursor Solution: Dissolve 0.474 g of **nickel chloride** hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and 0.044 g of sodium oxalate in 18 mL of deionized water.
- Add Ethylene Glycol: Add 30 mL of ethylene glycol to the solution under vigorous stirring for 30 minutes.[5]
- Hydrothermal Treatment: Transfer the homogeneous mixture to a Teflon-lined autoclave and heat at 180 °C for 12 hours.[5]

- **Washing and Drying:** After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry at 60 °C for 10 hours.
- **Calcination:** Calcine the dried powder at 600 °C for 1 hour to yield NiO nanostructures.[5]

Co-precipitation Method

This is a simple and effective method for synthesizing NiO nanoparticles.

Protocol:

- **Prepare Solutions:** Prepare separate aqueous solutions of **nickel chloride** (NiCl₂) and sodium hydroxide (NaOH).
- **Precipitation:** Add the NaOH solution dropwise to the NiCl₂ solution under continuous stirring at approximately 50 °C.
- **Washing and Drying:** Collect the resulting precipitate by filtration, wash it thoroughly with deionized water to remove any residual ions, and dry it at 150 °C for 11 hours.
- **Calcination:** Calcine the dried powder at 300 °C for 2 hours to obtain NiO nanoparticles.[5]

Gas Sensor Fabrication and Testing

The synthesized NiO powder is used to fabricate the gas sensing element.

Sensor Fabrication Protocol

- **Paste Preparation:** Mix the synthesized NiO powder with deionized water or an organic binder to form a homogenous paste.[6]
- **Coating:** Coat the paste onto an alumina tube or a flat substrate fitted with pre-formed gold or platinum electrodes.[2][6]
- **Drying and Annealing:** Dry the coated device at room temperature, followed by heating at a higher temperature (e.g., 450 °C for 2 hours) to ensure good adhesion and stability of the sensing layer.[2]

- **Heater Integration:** A Ni-Cr or other suitable heating coil is typically inserted into the alumina tube or placed on the backside of the substrate to control the operating temperature of the sensor.^{[2][6]}

Gas Sensing Measurement Protocol

- **Setup:** Place the fabricated sensor in a sealed test chamber with a gas inlet and outlet.
- **Stabilization:** Heat the sensor to the desired operating temperature and allow the resistance to stabilize in a flow of clean, dry air. This baseline resistance is denoted as R_a .
- **Gas Exposure:** Introduce the target gas at a specific concentration into the chamber. The resistance of the sensor will change and eventually stabilize at a new value, R_g .
- **Response Calculation:** The sensor response (S) is typically calculated as $S = R_g/R_a$ for reducing gases and $S = R_a/R_g$ for oxidizing gases for p-type semiconductors like NiO.
- **Response and Recovery Time:** The response time is the time taken for the sensor to reach 90% of its final response upon exposure to the target gas. The recovery time is the time taken for the sensor's resistance to return to 90% of its original baseline value after the target gas is removed.^[6]

Performance Data of NiCl₂-Derived NiO Gas Sensors

The performance of gas sensors is evaluated based on several key parameters, including sensitivity, selectivity, response/recovery time, and optimal operating temperature. The following tables summarize the performance of NiO-based gas sensors synthesized from **nickel chloride** for various target gases.

Table 1: Performance of NiO-based Gas Sensors for H₂S and Ethanol

Target Gas	Sensing Material (Synthesis Method)	Concentration (ppm)	Operating Temp. (°C)	Response (Rg/Ra)	Response Time (s)	Recovery Time (s)	Reference
H ₂ S	NiO Nanoparticles (Microemulsion)	100	150	High Selectivity	-	-	[2]
Ethanol	NiO Thick Film	5	350	1.5	< 80	< 120	[7]

Table 2: Performance of NiO-based Gas Sensors for NO₂ and CO

Target Gas	Sensing Material (Synthesis Method)	Concentration (ppm)	Operating Temp. (°C)	Response (Ra/Rg)	Response Time (s)	Recovery Time (s)	Reference
NO ₂	NiO Thin Film	100	200	~1.73	-	-	[5]
NO ₂	NiFe ₂ O ₄ + 30 wt.% Fe ₂ O ₃	3	390	High Selectivity	-	-	[8]
CO	NiO-based Sensor	-	250	-	-	-	[9]

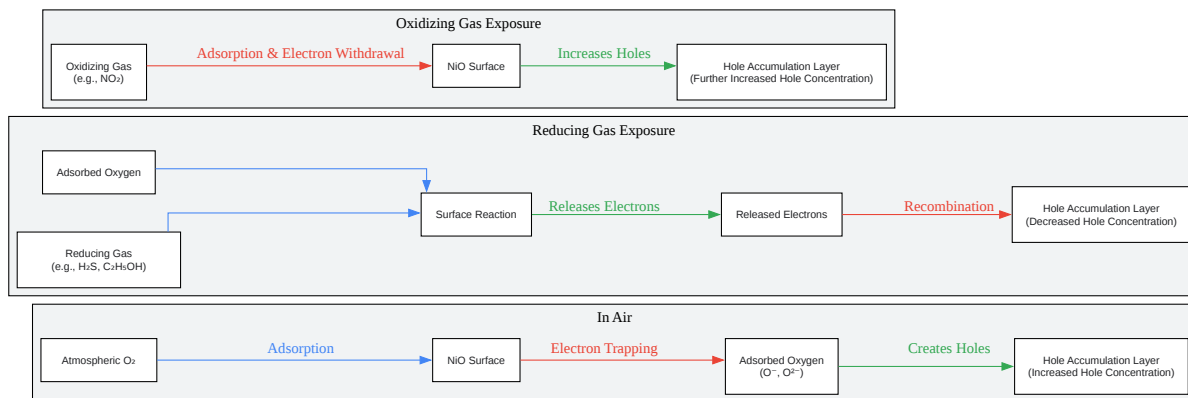
Gas Sensing Mechanism and Experimental Workflow

P-type Semiconductor Gas Sensing Mechanism

Nickel oxide is a p-type semiconductor, where the majority charge carriers are holes. The gas sensing mechanism is primarily based on the change in the electrical resistance of the material upon interaction with target gases.

In air, oxygen molecules adsorb on the surface of the NiO and capture electrons from the valence band, creating holes and forming a hole accumulation layer at the surface. This leads to a relatively low baseline resistance.

- For Reducing Gases (e.g., H_2S , $\text{C}_2\text{H}_5\text{OH}$, CO): These gases react with the adsorbed oxygen species on the NiO surface, releasing the trapped electrons back to the material. This electron-hole recombination reduces the concentration of holes, thereby increasing the resistance of the sensor.
- For Oxidizing Gases (e.g., NO_2): These gases can directly adsorb on the NiO surface and withdraw electrons, which further increases the concentration of holes in the hole accumulation layer, leading to a decrease in the sensor's resistance.

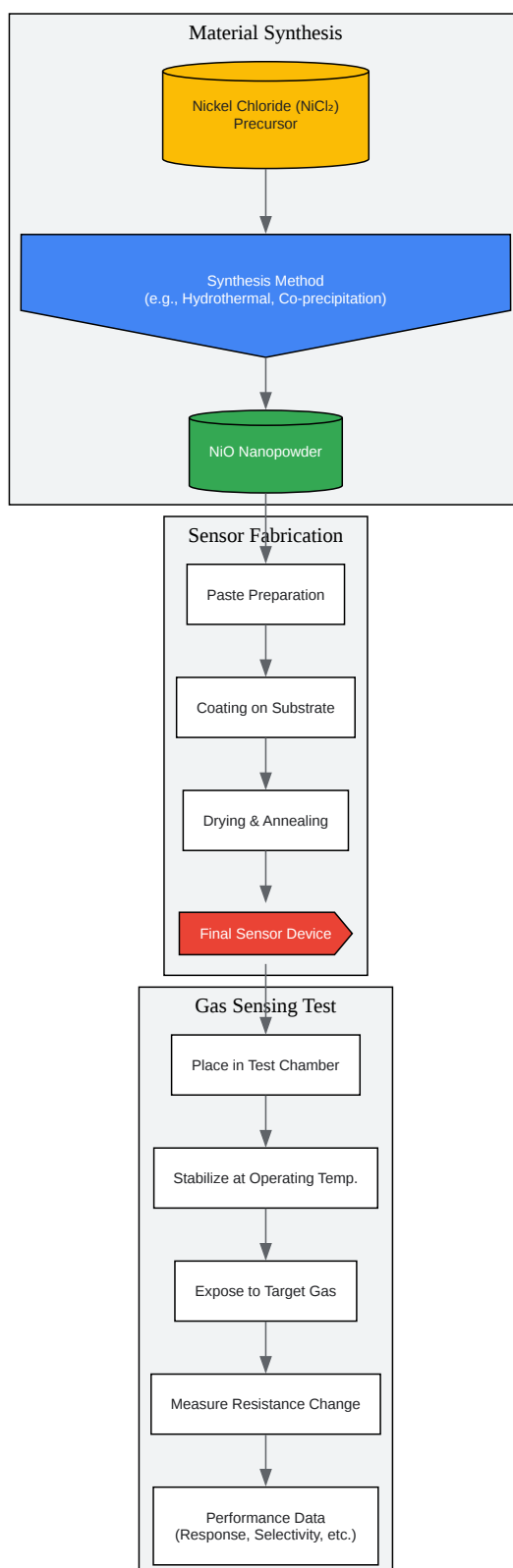


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Caption: Gas sensing mechanism of a p-type NiO semiconductor.

Experimental Workflow

The overall process from precursor to a functional gas sensor involves several key stages.



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Caption: Experimental workflow for NiO-based gas sensor development.

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